molecular formula C19H27FN2O2 B2427803 N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide CAS No. 941940-89-2

N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide

Cat. No. B2427803
CAS RN: 941940-89-2
M. Wt: 334.435
InChI Key: BHYQWHITXWDGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide, also known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of cyclohexanecarboxamide derivatives and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

PET Imaging of Serotonin 1A Receptors

18F-Mefway has been investigated for its utility in PET imaging to quantify 5-HT1A receptors in human subjects. A study comparing 18F-Mefway with 18F-FCWAY in healthy male controls showed that although 18F-Mefway has a similar regional uptake pattern to 18F-FCWAY, its regional uptake is almost half of that in 18F-FCWAY PET. Despite this, 18F-Mefway demonstrated lower defluorination in vivo, which is a significant advantage as it eliminates the need for using a defluorination inhibitor, making 18F-Mefway a promising candidate for 5-HT1A receptor imaging (Choi et al., 2015).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of derivatives related to N-(2-(4-fluorophenyl)-2-morpholinoethyl)cyclohexanecarboxamide has provided insights into developing compounds with potential biological activities. For example, the synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes were explored, revealing structural details that could inform further pharmacological studies (Ozer et al., 2009).

Exploration of Fluorinated Derivatives

The development of fluorine-18-labeled 5-HT1A antagonists, including studies on various acids replacing cyclohexanecarboxylic acid in the reaction scheme, has expanded the scope of potential applications in neuroimaging and receptor quantification. These studies offer a comparison of biological properties and suggest implications for dynamic changes in serotonin levels and receptor distribution, thus contributing to our understanding of neurotransmission and psychiatric disorders (Lang et al., 1999).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c20-17-8-6-15(7-9-17)18(22-10-12-24-13-11-22)14-21-19(23)16-4-2-1-3-5-16/h6-9,16,18H,1-5,10-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYQWHITXWDGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.